![molecular formula C12H14N4O6 B14067930 Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate CAS No. 100121-01-5](/img/structure/B14067930.png)
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and properties. It is a derivative of 2,4-dinitrophenylhydrazine, which is frequently used as a reagent for the characterization of aldehydes and ketones
Vorbereitungsmethoden
The synthesis of Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4-dinitrophenylhydrazine with butyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate involves its ability to form stable hydrazone linkages with carbonyl compounds. This property makes it an effective reagent for the detection and characterization of aldehydes and ketones. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .
Vergleich Mit ähnlichen Verbindungen
Butyl [2-(2,4-dinitrophenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxy-benzylidene]hydrazine: This compound has a trimethoxy group instead of the butyl group, leading to different chemical properties and applications.
2,4-dinitrophenylhydrazine: The parent compound, widely used for the characterization of carbonyl compounds.
Eigenschaften
CAS-Nummer |
100121-01-5 |
|---|---|
Molekularformel |
C12H14N4O6 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
butyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H14N4O6/c1-2-3-6-22-12(17)8-13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI-Schlüssel |
LVJOUBJVDHDPNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



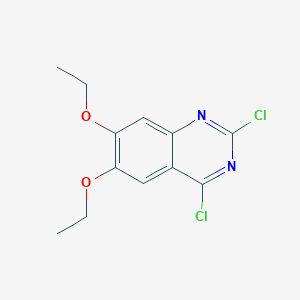
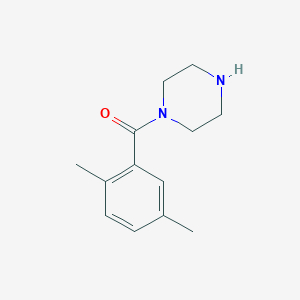


![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)
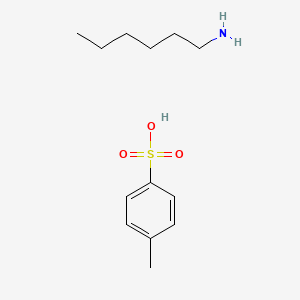

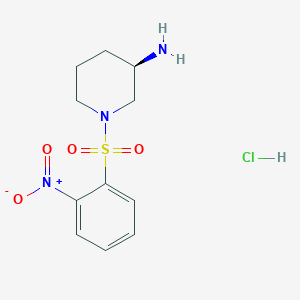
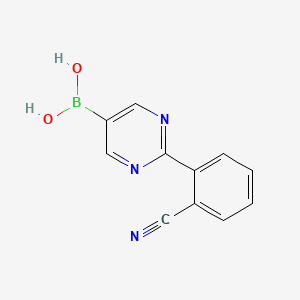
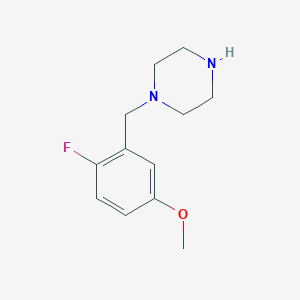

![2,3-Dihydro-7-(trifluoromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14067909.png)
![7-Methoxy-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14067914.png)
